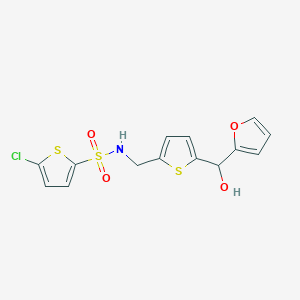

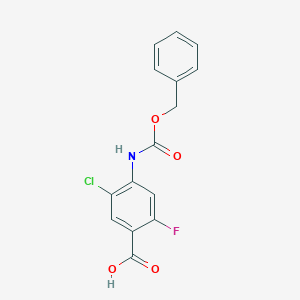

![molecular formula C12H18F3N3O4 B2490988 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid CAS No. 1354953-64-2](/img/structure/B2490988.png)

1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrrolidin-2-one derivatives involves complex organic reactions, including nucleophilic addition-cyclization processes and formal N-H insertion reactions facilitated by trifluoroacetic acid (TFA). For instance, an efficient approach to access functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones has been developed through a nucleophilic addition-cyclization process of N, O-acetal with ynamides, showcasing the versatility of pyrrolidin-2-one frameworks in synthetic chemistry (Han et al., 2019). Moreover, TFA-mediated intramolecular formal N-H insertion reactions with amino-α-diazoketones have been utilized for the synthesis of optically pure pyrrolidinones and piperidinones, indicating TFA's role in promoting specific organic transformations (Yang et al., 2000).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a pyrrolidin-2-one core, often modified with various substituents to achieve desired chemical properties. Crystal structure analysis and density functional theory (DFT) calculations are common methods used to determine and predict the molecular geometries of these compounds. For example, synthesis and structural characterization of nitrogenous compounds have been confirmed by various spectroscopic methods, offering insights into the molecular frameworks of related substances (Ban et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving "1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid" derivatives can include cyclizations, insertions, and substitutions, facilitated by the reactivity of the pyrrolidin-2-one ring and the piperazine moiety. These compounds can undergo transformations under various conditions to yield structures with potential biological activity. For example, the transformation of donor-acceptor cyclopropanes and cyclobutanes in the presence of MgI2 as a Lewis acid into pyrrolidines and piperidines showcases the synthetic utility of these compounds (Garve et al., 2017).

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one derivatives have been evaluated for their potential in anticancer treatments. A study demonstrated that specific derivatives showed promising anticancer activities against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2013).

Anticonvulsant Activities

Several derivatives of 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one have been synthesized and tested for their anticonvulsant activities. Research findings indicate that these compounds exhibit potential as anticonvulsant agents, with certain compounds showing high efficacy in seizure models (Rybka et al., 2017).

Antiarrhythmic and Antihypertensive Effects

Some 1-substituted pyrrolidin-2-one derivatives, closely related to the compound , have shown significant antiarrhythmic and antihypertensive activities. These effects may be related to their alpha-adrenolytic properties, suggesting potential applications in cardiovascular disease treatment (Malawska et al., 2002).

Role in Proteome Analysis

Piperazine-based derivatives, including those related to 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one, have been utilized in the derivatization of carboxyl groups on peptides. This enhances the ionization efficiency in mass spectrometry, aiding in proteome analysis (Qiao et al., 2011).

Fluorescence and Solvatochromism Studies

Compounds derived from 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one have been studied for their fluorescence and solvatochromic properties. These studies are significant in developing materials for bio-imaging and optical devices (Nagarasu et al., 2020).

Lipophilicity and Drug Affinity

The lipophilicity of 1-substituted pyrrolidin-2-one derivatives has been measured, providing insights into their pharmacokinetic properties and drug affinity. This research is crucial in drug design and development (Kulig & Malawska, 2009).

Eigenschaften

IUPAC Name |

1-(2-piperazin-1-ylacetyl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2.C2HF3O2/c14-9-2-1-5-13(9)10(15)8-12-6-3-11-4-7-12;3-2(4,5)1(6)7/h11H,1-8H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOQQKWALRIWOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)CN2CCNCC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2490907.png)

![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2490911.png)

![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride](/img/structure/B2490913.png)

![dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2490915.png)

![[2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]-[2-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2490919.png)

![1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490920.png)

![(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2490921.png)

![(5Z)-1-(2-methoxyethyl)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2490922.png)

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2490925.png)